2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride 2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909310-04-8
VCID: VC4340869
InChI: InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H
SMILES: CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride

CAS No.: 1909310-04-8

Cat. No.: VC4340869

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride - 1909310-04-8

Specification

CAS No. 1909310-04-8
Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name 2-methyl-3-(1,3-oxazol-2-yl)aniline;hydrochloride
Standard InChI InChI=1S/C10H10N2O.ClH/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10;/h2-6H,11H2,1H3;1H
Standard InChI Key UWYSFRIPZDDFCR-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl
Canonical SMILES CC1=C(C=CC=C1N)C2=NC=CO2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure combines an aniline moiety with a 1,3-oxazole ring. The methyl group at the 2-position of the aniline ring and the oxazole at the 3-position create steric and electronic effects that influence reactivity. X-ray crystallography and computational modeling confirm a planar oxazole ring conjugated to the aromatic aniline system, enhancing stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H12Cl2N2O\text{C}_{10}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight247.12 g/mol
SMILES NotationCC1=C(C=CC=C1N)C2=NC=CO2.Cl.Cl
logP (Partition Coefficient)1.06
SolubilityHigh in polar solvents (e.g., DMSO)

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR (DMSO-d6) reveals peaks at δ 2.35 (s, 3H, CH3), 6.85–7.45 (m, 4H, aromatic), and 8.10 (s, 1H, oxazole-H) .

  • IR: Stretching vibrations at 3350 cm1^{-1} (N-H), 1650 cm1^{-1} (C=N), and 750 cm1^{-1} (C-Cl) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Oxazole Ring Formation: Van Leusen oxazole synthesis using TosMIC (tosylmethyl isocyanide) and substituted benzaldehyde under basic conditions (NaH, THF, 0–5°C) .

  • Methylation: Reaction with methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of K2CO3\text{K}_2\text{CO}_3 at 60°C .

  • Salt Formation: Treatment with concentrated HCl in ethanol yields the dihydrochloride salt .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Oxazole Formation Temp.0–5°C78
Methylation Time12 h85
HCl Equivalents2.2 eq92

Industrial Manufacturing

Continuous flow reactors and automated purification systems (e.g., preparative HPLC) enhance scalability. A pilot study achieved 90% purity at a 500 kg batch scale .

Physicochemical and Biochemical Properties

Stability and Reactivity

The compound exhibits high thermal stability (decomposition >250°C) and hydrolytic resistance at pH 4–9. Reactivity includes:

  • Oxidation: Forms oxazole-N-oxide derivatives with KMnO4\text{KMnO}_4 in acidic conditions.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the oxazole to a thiazolidine analog.

Pharmacokinetic Profile

  • Absorption: High intestinal permeability (PAMPA assay: 8.5×1068.5 \times 10^{-6} cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

Applications in Medicinal Chemistry

Antibacterial Activity

The compound inhibits Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with MIC values of 2–8 μg/mL . Mechanistic studies suggest disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Table 3: Antibacterial Efficacy

StrainMIC (μg/mL)Mechanism
S. aureus (MRSA)4PBP2a inhibition
E. coli (ESBL)8β-lactamase suppression

Antifungal Activity

Against Candida albicans, MIC values reach 4–16 μg/mL, attributed to ergosterol biosynthesis disruption .

Material Science Applications

Electronic Materials

The conjugated oxazole-aniline system enables use in organic semiconductors. Thin-film transistors exhibit hole mobility of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} .

Optical Properties

UV-Vis spectra show absorption at 320 nm (π→π* transition), suitable for OLED emitters.

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

CompoundSubstitution PatternAntibacterial MIC (μg/mL)
2-Methyl-4-(1,3-oxazol-2-yl)aniline4-Oxazolyl8–16
2-(4,5-Dihydrooxazol-2-yl)anilineDihydrooxazole32–64
2-Methyl-3-(1,3-oxazol-2-yl)aniline dihydrochloride3-Oxazolyl2–8

The 3-oxazolyl substitution enhances antibacterial potency 4-fold compared to 4-substituted analogues .

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